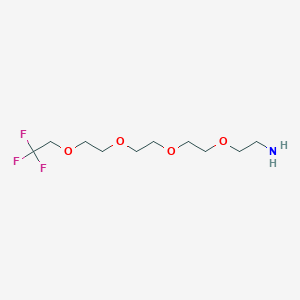

1,1,1-Trifluoroethyl-PEG4-amine

Description

Contextualization within Modern Chemical Biology and Medicinal Chemistry

Modern drug discovery and chemical biology are increasingly focused on precision and specificity. The ability to modulate the function of specific proteins within a cellular context is a cornerstone of this approach. One of the most revolutionary strategies to emerge in this area is targeted protein degradation, which utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.gov This is often achieved through the use of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. nih.govnih.gov The design of the linker connecting the two ends of a PROTAC is critical to its efficacy, and it is in this context that 1,1,1-Trifluoroethyl-PEG4-amine finds its primary role. medchemexpress.combroadpharm.com

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Molecular Design

Polyethylene glycol (PEG) linkers are widely used in the design of bioconjugates and pharmaceuticals due to their favorable physicochemical properties. biochempeg.com The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can improve the water solubility of poorly soluble molecules, a common challenge in drug development. biochempeg.comresearchgate.net This enhanced solubility can also improve a molecule's pharmacokinetic profile. biochempeg.com

Furthermore, PEG linkers are known for their biocompatibility and low immunogenicity. biochempeg.com The flexibility of the PEG chain allows for a degree of conformational freedom, which can be crucial for the proper orientation of the two ends of a bifunctional molecule, such as a PROTAC, to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. nih.govnih.gov The length of the PEG linker can be precisely controlled, which is a key parameter in optimizing the efficacy of a PROTAC. nih.govbiochempeg.com

Significance of Fluorinated Moieties in Biologically Active Molecules

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's drug-like properties. The trifluoromethyl group (-CF3), in particular, offers several advantages. Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its target.

Moreover, the carbon-fluorine bond is exceptionally strong, making molecules containing this moiety more resistant to metabolic degradation. This increased metabolic stability can lead to a longer half-life in the body. The lipophilicity of a molecule can also be fine-tuned by the addition of fluorine, which can impact its ability to cross cell membranes.

Unique Design Principles of this compound for Research Applications

The design of this compound is a prime example of rational molecular engineering. It combines the beneficial properties of both PEGylation and fluorination into a single, versatile building block. The PEG4 component provides a hydrophilic and flexible spacer of a defined length, which is crucial for optimizing the distance and orientation between the two ends of a PROTAC. nih.govbiochempeg.com The terminal amine group provides a convenient handle for conjugation to a variety of molecules, such as those targeting a specific protein of interest, through standard amide bond formation or other coupling chemistries. broadpharm.com

Detailed Research Findings

While this compound is commercially available and marketed as a PROTAC linker, specific peer-reviewed research articles detailing its synthesis and application in novel degraders are still emerging. medchemexpress.combroadpharm.commedchemexpress.com However, the rationale for its use is firmly grounded in the extensive body of literature on PROTAC design and the well-established benefits of its constituent parts.

The development of effective PROTACs often involves the screening of a library of linkers with varying lengths and compositions to identify the optimal connection between the target-binding and E3 ligase-binding moieties. nih.gov The availability of well-defined linkers like this compound is critical for this process. The PEG4 component provides a specific linker length, while the trifluoroethyl group introduces a unique set of properties compared to a simple alkyl or standard PEG linker.

Researchers synthesizing novel PROTACs can utilize this compound to connect a ligand for a protein of interest (POI) to a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL). The primary amine of the linker can be readily coupled to a carboxylic acid on the POI ligand, for example, to form a stable amide bond. The other end of the PROTAC, containing the E3 ligase ligand, would be attached to the trifluoroethyl end of the linker, often through a multi-step synthesis.

The evaluation of a PROTAC constructed with this linker would involve a series of biochemical and cellular assays. These would include measuring the binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as assessing its ability to induce the formation of a ternary complex. Cellular assays would then be used to determine the concentration at which the PROTAC induces the degradation of the target protein (the DC50 value) and the maximum level of degradation achieved (Dmax). The metabolic stability of the PROTAC would also be assessed, where the contribution of the trifluoroethyl group would be of particular interest.

The physicochemical properties of this compound are summarized in the table below, based on data from chemical suppliers.

| Property | Value |

| Molecular Formula | C10H20F3NO4 |

| Molecular Weight | 275.27 g/mol |

| Appearance | Liquid or solid |

| Solubility | Soluble in water and common organic solvents |

| Purity | Typically >95% |

Data compiled from publicly available supplier information.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20F3NO4/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h1-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFYELHCDPCZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 1,1,1 Trifluoroethyl Peg4 Amine

Strategies for the Preparation of 1,1,1-Trifluoroethyl-PEG4-amine Scaffolds

The synthesis of this compound necessitates a strategic approach to introduce its distinct terminal functionalities onto the PEG4 core. This typically involves a multi-step process that includes the introduction of the trifluoroethyl group, functionalization with an amine, and the use of protecting groups to ensure regioselectivity.

Nucleophilic Introduction of the Trifluoroethyl Moiety

A primary method for forming the trifluoroethyl ether linkage is through a nucleophilic substitution reaction. This generally involves the reaction of a tetraethylene glycol derivative with a reagent capable of delivering the 2,2,2-trifluoroethyl group. A common and effective reagent for this transformation is 2,2,2-trifluoroethyl p-toluenesulfonate (CF₃CH₂OTs). chemicalbook.com The synthesis of this tosylate is straightforward, typically achieved by reacting 2,2,2-trifluoroethanol (B45653) with p-toluenesulfonyl chloride. chemicalbook.com

The key reaction involves the deprotonation of a hydroxyl group on the tetraethylene glycol backbone using a base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the 2,2,2-trifluoroethyl tosylate and displacing the tosylate leaving group to form the desired trifluoroethyl ether. To favor mono-substitution and obtain the intermediate 1,1,1-Trifluoroethyl-PEG4-OH, an excess of the starting tetraethylene glycol can be used.

Table 1: Illustrative Conditions for Trifluoroethyl Etherification

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4'-Hydroxyacetophenone | CF₃CH₂OTs | NaH | DMF | 130 °C | 4-(2,2,2-trifluoroethoxy)acetophenone | 82% | |

| Various alcohols | TriTFET* | p-Toluenesulfonic acid | Acetonitrile (B52724) | Room Temp. | Trifluoroethyl ethers | Good | rsc.orgrsc.org |

*TriTFET: 2,4,6-tris-(2,2,2-Trifluoro-Ethoxy)- chemicalbook.comrsc.orgrsc.org triazene

An alternative one-pot method for the synthesis of trifluoroethyl ethers utilizes the reagent 2,4,6-tris-(2,2,2-trifluoro-ethoxy)- chemicalbook.comrsc.orgrsc.orgtriazene (TriTFET), which can etherify alcohols in the presence of an acid catalyst like p-toluenesulfonic acid. rsc.orgrsc.org

Amine Functionalization Techniques

With the 1,1,1-Trifluoroethyl-PEG4-OH intermediate in hand, the remaining terminal hydroxyl group must be converted into a primary amine. Several reliable methods exist for the amination of polyethylene (B3416737) glycols. nih.gov

A widely used two-step approach involves:

Activation of the hydroxyl group: The terminal hydroxyl group is first converted into a better leaving group. This is commonly achieved by mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) in the presence of a base like triethylamine (B128534) (TEA). nih.govmdpi.com

Nucleophilic substitution: The resulting PEG-sulfonate is then reacted with a nitrogen nucleophile. A common and efficient method uses sodium azide (B81097) (NaN₃) to form a PEG-azide intermediate. nih.govmdpi.com This is followed by reduction of the azide to a primary amine. The reduction can be carried out using several reagents, including triphenylphosphine (B44618) (PPh₃) via the Staudinger reaction or by hydrogenation. nih.gov A more recent, high-yielding method employs zinc dust in the presence of ammonium (B1175870) chloride. nih.gov

Another strategy involves the Mitsunobu reaction, which can convert primary alcohols to various functional groups, including amines, using triphenylphosphine and diethyl azodicarboxylate (DEAD) with a suitable nitrogen nucleophile like phthalimide. stackexchange.com

Protecting Group Strategies in Synthesis

To achieve the desired heterobifunctional structure of this compound, protecting group strategies are essential to prevent unwanted side reactions. For instance, when starting with tetraethylene glycol, one hydroxyl group can be protected before the introduction of the trifluoroethyl moiety. google.comnih.gov

Commonly used hydroxyl protecting groups in PEG synthesis include the acid-labile dimethoxytrityl (DMTr) group. nih.govnih.gov The synthesis would involve:

Mono-protection of tetraethylene glycol (e.g., as DMTr-O-PEG4-OH).

Trifluoroethylation of the free hydroxyl group.

Deprotection of the DMTr group.

Conversion of the newly freed hydroxyl group to an amine as described in section 2.1.2.

Alternatively, base-labile protecting groups such as the phenethyl group have been developed to streamline synthesis, particularly for one-pot procedures. researchgate.netd-nb.info For the amine functionality, protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) are standard choices, especially if further modifications on the amine are required before a final deprotection step. google.comnih.gov

Table 2: Common Protecting Groups in PEG Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition | Reference |

|---|---|---|---|---|

| Hydroxyl | Dimethoxytrityl | DMTr | Mild Acid (e.g., TFA) | nih.govnih.gov |

| Hydroxyl | Benzyl (B1604629) | Bn | Hydrogenolysis | google.com |

| Hydroxyl | p-Methoxybenzyl | PMB | Oxidative or Acidic | google.com |

| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | google.comnih.gov |

One-Pot Synthetic Approaches for Related Trifluoromethylated Amines

While a specific one-pot synthesis for this compound is not prominently documented, related methodologies for other fluorinated amines suggest the feasibility of such an approach. For example, one-pot methods for synthesizing PEG-poly(amino acid) block copolymers have been developed, demonstrating the potential for sequential reactions without intermediate purification. researchgate.netnih.gov

Furthermore, a facile strategy for converting dihydroxy-PEG to diamino-PEG has been reported that involves sequential reagent addition without isolating the intermediates. nih.gov This process includes mesylation, azidation, and subsequent reduction in a streamlined workflow, achieving high end-group conversion. nih.gov Adapting such a one-pot or sequential addition strategy could significantly improve the efficiency of synthesizing this compound from its trifluoroethyl-PEG4-OH precursor.

Derivatization and Functionalization Strategies of this compound

The primary amine of this compound is a versatile functional group that serves as a key site for conjugation to a wide array of molecules.

Amine Reactivity in Conjugation Reactions

The terminal primary amine is a potent nucleophile and can readily participate in various conjugation reactions. thermofisher.com This reactivity is fundamental to its application as a linker in constructing more complex molecular architectures, such as antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).

Common conjugation reactions involving the amine group include:

Amide Bond Formation: The amine can react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. thermofisher.comthermofisher.com This is one of the most widely used methods for attaching PEG linkers to proteins and peptides, targeting the primary amine of lysine (B10760008) residues or the N-terminus. thermofisher.com

Reductive Amination: The amine can react with aldehydes or ketones to form a Schiff base, which is then reduced to a stable secondary amine linkage. adcreview.com

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea linkages, respectively. chempep.com

The hydrophilic PEG4 spacer can enhance the solubility of the resulting conjugate, while the trifluoroethyl group may be incorporated to modulate properties such as metabolic stability or binding affinity. rsc.org

Table 3: Common Conjugation Reactions for Amine-Functionalized PEGs

| Reactive Partner | Linkage Formed | Key Reagents/Conditions | Reference |

|---|---|---|---|

| NHS Ester | Amide | pH 7-9 | thermofisher.comthermofisher.com |

| Carboxylic Acid | Amide | Carbodiimide (e.g., EDC) | adcreview.com |

| Aldehyde/Ketone | Secondary Amine | Reductive agent (e.g., NaBH₃CN) | adcreview.com |

Modifications for Enhanced Reactivity and Selectivity

The primary amine of this compound serves as a versatile handle for a variety of chemical transformations. Its reactivity can be modulated to achieve enhanced selectivity towards specific coupling partners. Common strategies involve the conversion of the amine into other functional groups or the use of specific coupling agents to control the reaction.

The amine group can be readily acylated by activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. broadpharm.comcreativepegworks.com This is a widely used method for conjugating the linker to biomolecules or other molecular scaffolds. The reaction conditions are typically mild, proceeding efficiently at pH 7-9. biochempeg.com

To enhance reactivity towards specific functional groups, the terminal amine can be transformed. For instance, reductive amination with an aldehyde-containing molecule in the presence of a reducing agent like sodium cyanoborohydride can form a stable secondary amine linkage. biochempeg.com This method is particularly useful for N-terminal modification of peptides or other carbonyl-containing compounds.

Furthermore, the selectivity of the amine coupling can be controlled by the choice of coupling reagents. For amide bond formation with carboxylic acids, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can provide high conversion yields, even with structurally diverse carboxylic acids. nih.gov

Below is a table summarizing potential modifications to enhance the reactivity and selectivity of this compound:

| Modification Type | Reagents and Conditions | Resulting Functional Group | Enhanced Reactivity/Selectivity |

| Amide Bond Formation | Carboxylic acid, EDC, HOAt, DIPEA, in DMF | Amide | High efficiency for a broad range of carboxylic acids. nih.gov |

| NHS Ester Coupling | NHS-ester functionalized molecule, pH 7-9 | Amide | Specific and efficient reaction with primary amines. creativepegworks.combiochempeg.com |

| Reductive Amination | Aldehyde or ketone, NaBH₃CN or Na(OAc)₃BH, in a suitable solvent (e.g., DCE, MeOH) | Secondary or Tertiary Amine | Selective reaction with carbonyl compounds. biochempeg.com |

| Isothiocyanate Coupling | Isothiocyanate-functionalized molecule, basic pH | Thiourea | Specific reaction with primary amines to form a stable thiourea linkage. biochempeg.com |

This table presents generalized reaction conditions. Specific substrate and reagent concentrations, temperatures, and reaction times need to be optimized for each specific application.

Orthogonal Functionalization for Multi-component Assembly

The bifunctional nature of this compound, with its terminal amine and trifluoroethyl ether, is ideal for the stepwise and controlled assembly of multiple molecular components. This requires an orthogonal protection strategy, where one functional group can be selectively reacted while the other remains inert, to be deprotected and reacted in a subsequent step.

A common strategy for achieving orthogonality is the use of protecting groups. The primary amine can be protected with a group that is stable to the reaction conditions used to modify the other end of the molecule, and which can be removed selectively. For instance, the amine can be protected with a tert-butyloxycarbonyl (Boc) group, which is stable to many coupling conditions but can be readily removed with acid (e.g., trifluoroacetic acid, TFA). Alternatively, a fluorenylmethyloxycarbonyl (Fmoc) group can be used, which is stable to acidic conditions but cleaved by a base like piperidine. sigmaaldrich.com

While the trifluoroethyl ether is generally considered chemically stable, for the purpose of creating a truly orthogonal handle, a precursor molecule with a protected hydroxyl group could be used in the synthesis of the linker. For example, a hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl ether (Bn). The silyl ether is labile to fluoride (B91410) ions (e.g., TBAF), while the benzyl ether can be removed by hydrogenolysis. This would allow for the deprotection and functionalization of the hydroxyl group without affecting the amine end of the linker.

An example of an orthogonal strategy for multi-component assembly using a derivative of this compound is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Amine Protection | Boc₂O, Et₃N, in CH₂Cl₂ | Boc-NH-PEG4-CH₂CH₂CF₃ |

| 2 | Hypothetical Ether Cleavage and Functionalization | (Hypothetical) Selective cleavage of a precursor ether | Boc-NH-PEG4-OH |

| 3 | Coupling of Component A | Component A-COOH, EDC, HOBt, in DMF | Boc-NH-PEG4-O-Component A |

| 4 | Amine Deprotection | TFA in CH₂Cl₂ | H₂N-PEG4-O-Component A |

| 5 | Coupling of Component B | Component B-COOH, HATU, DIPEA, in DMF | Component B-NH-PEG4-O-Component A |

This table illustrates a hypothetical orthogonal synthetic route. The feasibility of selective ether cleavage would depend on the specific ether used in a precursor molecule.

The use of such orthogonal strategies enables the precise and directional assembly of complex molecules, which is a cornerstone of modern drug discovery and materials science. The this compound linker, with its inherent bifunctionality and the chemical versatility of its terminal amine, is a valuable building block for these advanced synthetic endeavors.

Applications in Protein Degradation Technologies and Targeted Therapeutics

Role of 1,1,1-Trifluoroethyl-PEG4-amine in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery to destroy specific target proteins. medchemexpress.comsoton.ac.uk They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. medchemexpress.comsigmaaldrich.com This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. precisepeg.commerckmillipore.com The linker component is crucial for the PROTAC's efficacy, and the incorporation of this compound offers specific benefits in this regard.

The linker in a PROTAC is not merely a passive spacer but plays an active role in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. soton.ac.uk Key design principles for the linker include its length, composition, and flexibility, all of which influence the efficacy of E3 ubiquitin ligase recruitment. soton.ac.uknih.gov The recruitment of the E3 ligase to the target receptor can lead to its intracellular ubiquitination and subsequent clearance from the cell membrane. nih.gov

The this compound molecule can be readily integrated into the bivalent structure of PROTACs. Its terminal amine group provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand. broadpharm.com The PEG4 portion of the linker provides the necessary spacing and flexibility to allow the two ends of the PROTAC to simultaneously and effectively bind to their respective protein partners. nih.gov This proper orientation is essential for inducing the subsequent ubiquitination and degradation of the target protein.

The length of the PEG linker is a critical parameter in PROTAC design, as it directly impacts the distance between the POI and the E3 ligase. nih.gov Studies have shown that varying the PEG chain length can significantly affect the degradation efficiency of a PROTAC. nih.gov For instance, research on estrogen receptor-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy. nih.gov While specific studies on the PEG4 length of this particular compound are not detailed in the provided search results, the principle of optimizing linker length for maximal efficacy is well-established. nih.gov

The modular nature of PROTACs has led to the development of "degrader building blocks," which are pre-synthesized intermediates consisting of an E3 ligase ligand already attached to a linker. sigmaaldrich.comprecisepeg.comtocris.com These building blocks streamline the synthesis of PROTAC libraries for screening and optimization. sigmaaldrich.commerckmillipore.com this compound is a valuable component in creating these building blocks, where its amine functionality can be used to readily conjugate to a variety of POI ligands. broadpharm.comtenovapharma.com This approach accelerates the discovery of effective protein degraders for therapeutic applications. precisepeg.com

Interactive Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H20F3NO4 | medchemexpress.com |

| Molecular Weight | 275.27 | medchemexpress.com |

| CAS Number | 1872433-72-1 | medchemexpress.com |

| Functional Groups | Trifluoroethyl, PEG4, Amine | broadpharm.com |

| Primary Application | PROTAC Linker | medchemexpress.combiocat.com |

Utilization in Antibody-Drug Conjugates (ADCs) Research

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug, or "payload". biochempeg.com The antibody directs the ADC to tumor cells that express a specific antigen on their surface. Upon binding, the ADC is internalized, and the linker is cleaved, releasing the payload to exert its cytotoxic effect. nih.gov

The linker in an ADC is a critical component that connects the antibody to the cytotoxic payload. adcreview.com Its design influences the ADC's stability in circulation, its drug-to-antibody ratio (DAR), and the efficiency of payload release within the target cell. researchgate.netbiochempeg.com PEG linkers, such as the PEG4 moiety in this compound, are widely used in ADC design due to their ability to improve water solubility and pharmacokinetic properties. adcreview.com The hydrophilic nature of PEG can help to mitigate the hydrophobicity of the payload and the linker itself, which can otherwise lead to aggregation and rapid clearance of the ADC from circulation. adcreview.com The terminal amine group of this compound provides a convenient point of attachment for conjugation to the antibody or the payload, facilitating the construction of the final ADC molecule. broadpharm.com

Interactive Table: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Pomalidomide | nih.gov |

| VH032-amine | nih.gov |

| MZ1 | nih.gov |

| MT1 | nih.gov |

| SIM1 | nih.gov |

| ARV-825 | nih.gov |

Influence on Conjugate Stability in Biological Systems

The hydrophilic PEG chain enhances the aqueous solubility of the entire conjugate, which is particularly beneficial when dealing with hydrophobic payloads or antibodies that are prone to aggregation. researchgate.net This improved solubility and the steric shield provided by the PEG moiety can reduce conjugate aggregation and minimize recognition by the immune system, thereby lowering potential immunogenicity. biochempeg.com

Furthermore, PEGylation is known to significantly impact the pharmacokinetic profile of therapeutic molecules. By increasing the hydrodynamic radius of the conjugate, PEG linkers can reduce renal clearance, leading to a longer circulation half-life in the bloodstream. nih.govmdpi.com This extended half-life can result in greater accumulation of the therapeutic at the target site, potentially enhancing its efficacy. mdpi.com However, research also indicates that the length and configuration of the PEG chain must be carefully optimized. While longer PEG chains can substantially increase half-life, they may also negatively affect the biological activity or cytotoxicity of the payload. researchgate.netmdpi.com The terminal 1,1,1-trifluoroethyl group may also contribute to metabolic stability, although specific research on this aspect is less documented.

Table 1: Effect of PEG Chain Insertion on Conjugate Properties This table is based on research on affibody-drug conjugates where PEG chains of different molecular weights were inserted. It illustrates the general principles of how PEGylation affects conjugate parameters.

| Conjugate Feature | No PEG Insertion (HM) | 4 kDa PEG Insertion (HP4KM) | 10 kDa PEG Insertion (HP10KM) |

| Half-Life Extension | 1x | 2.5x | 11.2x |

| In Vitro Cytotoxicity Reduction | 1x | 4.5x | 22x |

| Off-Target Toxicity Reduction | 1x | - | >4x |

| Data sourced from studies on ZHER2-SMCC-MMAE conjugates. mdpi.com |

Strategies for Site-Specific Conjugation

Creating homogeneous therapeutic conjugates, where the payload is attached to a specific site on the protein or antibody with a defined stoichiometry (Drug-to-Antibody Ratio or DAR), is a major goal in the field. nih.govnih.gov Site-specific conjugation leads to improved batch-to-batch consistency, predictable pharmacokinetics, and a better therapeutic window compared to older, random conjugation methods. nih.gov

This compound features a terminal primary amine group, which is a versatile functional handle for a variety of site-specific conjugation strategies. broadpharm.com This amine can be coupled to the targeting molecule or payload through several well-established chemical reactions.

Common Site-Specific Conjugation Methods for Amine-Containing Linkers:

Reaction with Activated Esters: The amine group readily reacts with N-hydroxysuccinimide (NHS) esters or other activated esters that can be introduced onto an antibody or protein. broadpharm.com

Enzymatic Ligation: Enzymes like transglutaminase can be used to form a stable isopeptide bond between a glutamine residue within a specific peptide tag (like a Q-tag) engineered into the antibody and the primary amine of the linker. nih.gov This method allows for highly precise control over the conjugation site and stoichiometry. nih.gov

Reductive Amination: The amine can react with an aldehyde group, which can be generated on an antibody, for instance, by oxidizing the carbohydrate moieties in the Fc region, to form an imine that is subsequently reduced to a stable amine linkage.

Table 2: Overview of Site-Specific Conjugation Strategies Compatible with Amine-Functionalized Linkers

| Conjugation Strategy | Description | Key Reagents/Components | Resulting Linkage |

| Engineered Cysteine | A cysteine residue is introduced at a specific site on the antibody. The amine-linker payload is modified with a maleimide (B117702) group to react with the cysteine's thiol. | Maleimide-activated linker, engineered antibody | Thioether bond |

| Enzymatic (Transglutaminase) | An engineered peptide tag (e.g., Q-tag) on the antibody is recognized by transglutaminase, which links it to the amine-functionalized payload. nih.gov | Transglutaminase, Q-tagged antibody | Isopeptide bond |

| Unnatural Amino Acids | An unnatural amino acid with a unique reactive handle (e.g., a ketone or azide) is incorporated into the antibody, allowing for specific reaction with a complementary group on the amine-linker. nih.gov | Engineered cell line, unnatural amino acid | Varies (e.g., oxime, triazole) |

| Glycan Remodeling | The antibody's native glycans are enzymatically modified to introduce a reactive group (e.g., an aldehyde) for conjugation with the amine linker. nih.gov | Glycosidases, Galactosyltransferase | Reduced amine |

Integration Within Bioconjugation and Bioorthogonal Chemistry Platforms

Amine-Reactive Bioconjugation Chemistries

The primary amine group is the key functional handle of 1,1,1-Trifluoroethyl-PEG4-amine for its use in bioconjugation. This group readily reacts with a variety of electrophilic species, making it a valuable component for covalently linking molecules. broadpharm.comaatbio.com Primary amines are often targeted for conjugation because they are readily accessible on the surface of biomolecules, such as at the N-terminus of proteins or on the side chains of lysine (B10760008) residues. aatbio.comnih.gov

One of the most common and well-established methods for labeling biomolecules involves the reaction of primary amines with activated esters, particularly N-hydroxysuccinimide (NHS) esters. aatbio.comthermofisher.com The amine group of this compound nucleophilically attacks the carbonyl carbon of the NHS ester, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com

This reaction is highly efficient and proceeds under mild conditions, which is crucial for maintaining the structural and functional integrity of sensitive biomolecules. thermofisher.comchemie-brunschwig.ch The reaction is typically carried out in aqueous buffers at a pH between 7.2 and 9.0. thermofisher.com This slightly basic environment ensures that the primary amine is in its deprotonated, nucleophilic state, facilitating the reaction. thermofisher.com However, the rate of hydrolysis of the NHS ester also increases with pH, which can compete with the desired conjugation reaction. thermofisher.com Therefore, careful optimization of the reaction pH and protein concentration is necessary to achieve high labeling efficiency. thermofisher.comthermofisher.com It is also critical to use amine-free buffers, such as phosphate, borate, or carbonate buffers, to prevent the buffer components from competing with the target molecule for reaction with the NHS ester. thermofisher.combroadpharm.com

| Parameter | Condition | Rationale/Comments |

|---|---|---|

| pH | 7.2 - 9.0 | Maintains the amine in its reactive, non-protonated form. Higher pH increases the rate of competing hydrolysis of the NHS ester. thermofisher.comthermofisher.com |

| Buffer | Phosphate, Borate, HEPES, Carbonate | Must be free of primary amines (e.g., Tris, Glycine) which would compete in the reaction. thermofisher.combroadpharm.com |

| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis and control the reaction rate. thermofisher.com |

| Solvent for NHS Ester | DMSO or DMF | Many NHS esters are not readily soluble in water and are first dissolved in a water-miscible organic solvent before being added to the aqueous reaction mixture. thermofisher.combroadpharm.com |

The formation of a stable amide bond is a cornerstone of bioconjugation chemistry. nih.gov The linkage formed between the amine of this compound and a carboxyl group (activated as an NHS ester) is chemically robust and resistant to cleavage under a wide range of physiological conditions. thermofisher.comchemie-brunschwig.ch This stability is essential for applications where the resulting bioconjugate must remain intact within a biological system, for example, in targeted drug delivery or in vivo imaging.

The amide bond's stability is comparable to the peptide bonds that form the backbone of proteins. In some advanced applications, 1,2,3-triazoles, formed via click chemistry, are used as amide bond surrogates to enhance stability against enzymatic degradation by proteases. nih.gov While the amide bond itself can be a target for proteases, its formation via amine-reactive chemistry remains a fundamental and widely used strategy due to its reliability and the commercial availability of a vast array of activated esters. nih.govnih.gov The reaction proceeds efficiently in aqueous media, a critical requirement for working with most proteins and other biomolecules in their native state. nih.gov

Applications in "Click Chemistry" and Bioorthogonal Ligation

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov "Click chemistry" is a broader concept that emphasizes reactions that are high-yielding, wide in scope, and generate no byproducts. chemie-brunschwig.chnih.gov While this compound itself does not possess a classic "click" functional group, its primary amine allows for its easy conversion into a bifunctional linker that can participate in these powerful ligation strategies. For instance, the amine can be reacted with a molecule containing an azide (B81097), alkyne, or other bioorthogonal handle.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a premier example of a bioorthogonal and metal-free click reaction. nih.govnih.gov It involves the reaction between a strained cyclooctyne (B158145) (such as DBCO, BCN, or DIFO) and an azide to form a stable triazole ring. nih.govbiochempeg.com The reaction is driven by the release of ring strain in the cyclooctyne and does not require a cytotoxic copper catalyst, making it ideal for use in living cells and organisms. nih.govbiochempeg.com

To utilize this chemistry, a derivative of the title compound, such as a "1,1,1-Trifluoroethyl-PEG4-propargyl" molecule, could be synthesized. This derivative would possess a terminal alkyne. While a simple terminal alkyne requires a copper catalyst, it can be further modified to create a strained alkyne. More commonly, the amine of this compound would be used to attach a strained alkyne moiety, such as DBCO-NHS ester, creating a DBCO-PEG-trifluoroethyl linker. axispharm.com This linker could then be reacted with a biomolecule that has been metabolically or chemically tagged with an azide group. The reaction is highly specific and efficient under physiological conditions. nih.gov

| Component | Examples | Role in Reaction |

|---|---|---|

| Strained Alkyne | DBCO (Dibenzocyclooctyne), BCN (Bicyclo[6.1.0]nonyne), DIFO (Difluorinated Cyclooctyne) | The strained ring provides the driving force for the catalyst-free reaction with an azide. nih.govbiochempeg.com |

| Azide | Azido-functionalized proteins, sugars (e.g., L-azidohomoalanine), or nucleic acids | The reaction partner for the strained alkyne. Azides are small, stable, and bio-inert. thermofisher.com |

| Linker | PEG-based linkers (e.g., a derivative of this compound) | Connects the bioorthogonal handle to another molecule of interest and can improve solubility and biocompatibility. broadpharm.comaxispharm.com |

Site-selective modification of proteins is a major goal in chemical biology. The "tyrosine-click" reaction is a bioorthogonal method that targets the phenolic side chain of tyrosine residues, which are often found in less abundance and in specific locations compared to lysine residues. rsc.org This reaction typically involves electrophilic reagents, such as those based on 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD), that react specifically with the activated aromatic ring of tyrosine under mild, aqueous conditions. nih.govnih.gov

A probe related to this compound could be designed for this purpose. For example, the amine functionality could be used to attach a PTAD moiety, creating a "PTAD-PEG4-trifluoroethyl" reagent. This probe would leverage the tyrosine-click reaction for site-selective attachment to a protein of interest. The PEG4 spacer would provide spatial separation between the protein and the trifluoroethyl group, which could serve as an NMR tag for studying protein conformation or as part of a larger functional molecule. The stability of the resulting linkage to tyrosine has been shown to be robust, even more so than commonly used maleimide-cysteine linkages. nih.govnih.gov

The development of metal-free bioconjugation strategies has been a significant advancement, largely driven by the need to perform chemical reactions in living systems where metal catalysts can be toxic. biochempeg.comnih.gov SPAAC is the most prominent example of such a strategy, circumventing the need for the copper(I) catalyst used in the original copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govbiochempeg.com

Linkers and building blocks like this compound are integral to the design of reagents for these advanced strategies. By functionalizing its terminal amine with a metal-free click handle, such as a strained alkyne or a tetrazine (for reaction with a trans-cyclooctene), researchers can create custom bifunctional molecules. nih.govnih.gov These reagents allow for the chemoselective and bioorthogonal labeling of biomolecules. biochempeg.com The trifluoroethyl group can serve as a ¹⁹F NMR probe for imaging or quantification, while the PEG spacer enhances solubility and reduces non-specific binding. The ability to construct these sophisticated molecular tools underpins progress in areas like drug target identification, in vivo imaging, and the creation of next-generation antibody-drug conjugates. nih.gov

: Design of Chemical Probes and Labeling Reagents

The compound this compound is a specialized chemical tool used in bioconjugation and the design of sophisticated chemical probes. Its structure is inherently bifunctional: the terminal primary amine serves as a reactive handle for conjugation, while the trifluoroethyl group provides a unique structural and potentially functional element. The tetraethylene glycol (PEG4) linker is a critical component, imparting hydrophilicity and providing spatial separation between the conjugated moieties. broadpharm.comcreativepegworks.com This combination of features makes it a valuable building block for creating advanced reagents for labeling and studying biomolecules.

Fluorescent Labeling of Biomolecules

The primary amine group of this compound makes it an ideal substrate for conjugation with a wide array of amine-reactive fluorescent dyes. aatbio.combiomol.com These dyes are typically activated with functional groups like succinimidyl esters (SE) or isothiocyanates, which react efficiently with primary amines under mild basic conditions to form stable amide or thiourea (B124793) bonds, respectively. biotium.com

In a typical labeling strategy, the amine group of this compound can be reacted with an amine-reactive fluorescent dye. The resulting fluorescently tagged PEG linker can then be further conjugated to a biomolecule of interest through another functional group (if the linker was designed as part of a heterobifunctional system) or used as a fluorescent tracer itself in certain applications. The PEG4 linker enhances the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic dyes, and it acts as a flexible spacer to minimize steric hindrance and potential quenching between the dye and the labeled biomolecule. creativepegworks.combroadpharm.com

| Fluorophore Class | Amine-Reactive Moiety | Typical Excitation (nm) | Typical Emission (nm) | Key Feature |

|---|---|---|---|---|

| Alexa Fluor 350 | Succinimidyl Ester (SE) | 346 | 442 | Bright, photostable blue fluorescence. thermofisher.com |

| Fluorescein | Isothiocyanate (FITC) / SE | 494 | 518 | Widely used green fluorophore, pH-sensitive. thermofisher.com |

| Rhodamine (e.g., TRITC) | Isothiocyanate (TRITC) | 557 | 576 | Commonly used red-orange fluorophore. |

| Cyanine Dyes (e.g., Cy3) | Succinimidyl Ester (SE) | 550 | 570 | Bright and photostable, suitable for multiplexing. |

| BODIPY Dyes | Succinimidyl Ester (SE) | Varies (e.g., 503) | Varies (e.g., 512) | Sharp emission peaks, less sensitive to solvent polarity. thermofisher.com |

Affinity Tagging and Enrichment Studies

In affinity tagging, a small molecule or protein (the "tag") with a high affinity for a specific matrix is attached to a protein of interest, enabling its selective capture and purification. The amine group on this compound allows it to function as a versatile linker for incorporating affinity tags into biological systems.

The most common affinity tag is biotin (B1667282), which binds with extremely high affinity to avidin (B1170675) and streptavidin. Amine-reactive versions of biotin, such as NHS-Biotin, can be coupled to the amine of this compound. This creates a biotinylated PEG linker that can then be attached to a target molecule. This strategy is employed to:

Isolate and Enrich Proteins: Labeled proteins can be pulled down from complex cellular lysates using streptavidin-coated beads. nih.gov

Detect Interactions: By tagging a "bait" molecule, researchers can capture and identify its binding partners.

The PEG4 linker in this context serves to extend the biotin tag away from the surface of the biomolecule, improving its accessibility to the streptavidin matrix and minimizing interference with the biomolecule's native function. biotium.com While the trifluoroethyl group itself is not a primary affinity tag, its inclusion creates a chemically distinct linker that can be useful in studies requiring fine-tuning of a probe's physicochemical properties.

| Affinity Tag System | Reactive Moiety for Coupling | Binding Partner | Primary Application |

|---|---|---|---|

| Biotin | NHS-Ester | Streptavidin / Avidin | High-affinity purification and detection. nih.gov |

| Polyhistidine (His-tag) | N/A (genetically encoded) | Immobilized Metal Ions (Ni-NTA, Co-Talon) | Protein purification via metal-chelate chromatography. |

| DNP (Dinitrophenyl) | NHS-Ester | Anti-DNP Antibodies | Hapten-based affinity purification and immunoassays. biotium.com |

Development of Fully Functionalized Fragments (FFFs) for Proteomics

A significant application of this compound is in the construction of Fully Functionalized Fragments (FFFs) for chemical proteomics. nih.gov FFFs are powerful tools used to map the "ligandable proteome" by identifying proteins that can bind to small molecule fragments directly within living cells. nih.gov This approach helps to uncover novel drug targets and binding pockets on proteins. nih.govblogspot.com

An FFF probe is typically composed of three key components:

A Variable Fragment: A small, low-molecular-weight chemical group that explores potential binding interactions with proteins.

A Photo-reactive Group: Often a diazirine, which upon UV light exposure forms a highly reactive carbene that covalently crosslinks the probe to any nearby interacting protein. nih.gov

A Bioorthogonal Handle: Commonly an alkyne or azide, which allows for the "click chemistry"-based attachment of a reporter tag (e.g., biotin or a fluorophore) after crosslinking, enabling enrichment and identification. nih.gov

In this framework, this compound serves as an excellent building block. The 1,1,1-trifluoroethyl group acts as the variable fragment. The amine provides the conjugation point to attach a pre-formed linker containing the diazirine and alkyne moieties. The PEG4 spacer provides solubility and appropriate length for the probe. By synthesizing a library of FFFs with diverse fragments, researchers can globally map fragment-protein interactions and identify starting points for drug discovery. nih.govnih.gov

| FFF Probe Component | Example Moiety | Function |

|---|---|---|

| Variable Fragment | 1,1,1-Trifluoroethyl group (from the title compound) | Binds non-covalently to protein pockets. nih.gov |

| Spacer / Linker | PEG4 (from the title compound) | Provides solubility and spatial separation. broadpharm.com |

| Photo-reactive Group | Diazirine | Forms a covalent bond with the target protein upon UV activation. blogspot.com |

| Bioorthogonal Handle | Terminal Alkyne | Enables subsequent "clicking" to a reporter tag (e.g., Azide-Biotin) for detection. nih.gov |

Contributions to Materials Science and Nanotechnology Research

Surface Modification and Engineering Applications

The ability to precisely control the surface properties of materials is crucial in nanotechnology and materials science. The process of modifying the surface of a material to impart specific physical, chemical, or biological characteristics is known as surface modification. biochempeg.com PEGylation, the grafting of PEG chains onto surfaces, is a well-documented and effective technique for this purpose, particularly in reducing non-specific protein adsorption and cell adhesion, a phenomenon known as biofouling. biochempeg.com

The incorporation of fluorinated moieties, such as the trifluoroethyl group in 1,1,1-Trifluoroethyl-PEG4-amine, can further enhance the anti-biofouling properties of a surface. Fluorination is a known strategy to create hydrophobic and anti-biofouling surfaces. This is attributed to the unique properties of fluorine, which can dramatically alter the surface energy and interactions with biological entities.

While direct research on this compound for surface modification is emerging, the principles are well-established with similar molecules. For instance, the modification of polydimethylsiloxane (B3030410) (PDMS) and polycarbonate (PC) surfaces with PEG grafting has been shown to significantly reduce protein adsorption. biochempeg.com The amine functionality of this compound allows it to be readily conjugated to surfaces that have been pre-activated with functional groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters. This enables the creation of self-assembled monolayers (SAMs) on various substrates, including gold nanoparticles. Such PEGylated nanoparticles exhibit enhanced stability in physiological environments and reduced clearance by the immune system, which is advantageous for various research applications. market.us

The combination of the fluorinated group and the PEG chain in this compound offers a dual approach to surface engineering: the PEG component provides a hydrophilic shield to repel proteins, while the fluorinated group can enhance this effect and provide additional stability.

| Property | Description | Research Application |

| Trifluoroethyl Group | Imparts hydrophobicity and chemical stability. | Creation of anti-biofouling surfaces, enhanced stability of nanoparticles. |

| PEG4 Spacer | Provides flexibility and enhances water solubility. | Reduces non-specific protein binding, improves biocompatibility of materials. |

| Amine Group | Allows for covalent attachment to various substrates. | Functionalization of nanoparticles, formation of self-assembled monolayers. |

Polymer Science and Hydrogel Development

In polymer science, this compound serves as a valuable building block for the synthesis of functional polymers and hydrogels. Its bifunctional nature allows it to act as a crosslinker or as a pendant group to introduce specific functionalities into a polymer network.

Poly(ethylene glycol) (PEG)-based hydrogels are three-dimensional networks of crosslinked PEG chains that can absorb large amounts of water. They are widely used in biomedical research due to their excellent biocompatibility, tunable mechanical properties, and ability to mimic the extracellular matrix. vcu.eduresearchgate.net

The formation of these hydrogels can be achieved through various crosslinking strategies. The amine group of this compound can participate in these crosslinking reactions. For instance, it can react with multi-arm PEG molecules that are functionalized with NHS esters to form stable amide bonds, leading to the formation of a hydrogel network. researchgate.net The resulting hydrogel would possess the intrinsic properties of the PEG backbone, such as hydrophilicity and biocompatibility, with the added functionality of the trifluoroethyl groups.

The presence of the trifluoroethyl groups within the hydrogel matrix can influence its properties. For example, it could affect the swelling behavior, mechanical strength, and the diffusion of molecules through the hydrogel. Research on fluorinated peptide biomaterials has shown that fluorination can direct the self-assembly of peptides and enhance the mechanical properties and stability of the resulting hydrogels. nih.gov While this research focuses on peptides, the underlying principles of how fluorine interactions can influence material properties are relevant.

The unique properties of hydrogels formed with or functionalized by this compound make them promising candidates for a range of non-clinical biomaterials research applications. The anti-biofouling characteristics imparted by the fluorinated PEG chains are particularly valuable.

In the field of in vitro diagnostics and cell-based assays, surfaces that resist non-specific cell and protein adhesion are highly desirable to improve the accuracy and reliability of the results. biochempeg.com Hydrogels or surface coatings incorporating this compound could be used to create such inert surfaces for cell culture platforms or biosensor applications.

Furthermore, the ability to tailor the properties of PEG hydrogels is crucial for tissue engineering research. While this article excludes clinical data, the fundamental research in this area relies on creating controlled environments to study cell behavior. The incorporation of this compound into hydrogel scaffolds could be explored to investigate how fluorinated moieties influence cell-material interactions, cell morphology, and tissue development in a laboratory setting. For example, studies have shown that fluorinated magnetic nanoparticles coated with PEG-PEI can exhibit enhanced cellular uptake, a phenomenon that could be investigated in the context of hydrogel-based cell studies. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Characterization in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1,1,1-Trifluoroethyl-PEG4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR is utilized to confirm the presence and connectivity of all atoms within the molecule.

¹H, ¹³C, and ¹⁹F NMR for Characterization of Derivatives

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the PEG chain length and the presence of the terminal functional groups. For a trifluoroethyl-PEG4-amine derivative, characteristic peaks would include those for the carbons of the PEG backbone, the carbon adjacent to the amine, and the carbons of the trifluoroethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly important for fluorinated compounds. It provides a direct method to confirm the presence and chemical environment of the fluorine atoms. For this compound, a single signal, typically a triplet due to coupling with the adjacent methylene (B1212753) protons, is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group.

The following table summarizes the expected NMR data for a compound structurally similar to this compound, based on published academic research on a related trifluoroethyl-PEG4-azide and its subsequent amine. rsc.org

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | CH₂-NH₂ | ~2.85 | m | - |

| O-CH₂-CH₂-O | 3.50 - 3.75 | m | - | |

| CF₃-CH₂-O | ~4.15 | q | ~8.5 | |

| ¹³C | C-NH₂ | ~41.9 | - | - |

| O-C-C-O | 69.5 - 73.4 | - | - | |

| CF₃-C-O | ~80.0 | q | ~35 | |

| CF₃ | ~120.5 | q | ~293 | |

| ¹⁹F | CF₃ | ~-73.5 | t | ~8.5 |

Note: The data presented is based on a structurally similar compound and may vary slightly for this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment in Research Batches

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to assess its purity. In academic research, high-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of a newly synthesized molecule with high accuracy.

For this compound (C₁₀H₂₀F₃NO₄), the expected exact mass can be calculated and compared to the experimentally determined value. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like PEG derivatives, which typically produces a protonated molecule [M+H]⁺. In the case of this compound, this would correspond to an m/z value of approximately 276.14.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural confirmation. Characteristic losses would include the successive loss of ethylene (B1197577) glycol units (44 Da) from the PEG chain. The presence of a fragment corresponding to the trifluoroethyl group would also be expected.

The table below shows the expected high-resolution mass spectrometry data for this compound.

| Ion | Formula | Calculated m/z | Observed m/z (in academic studies) |

| [M+H]⁺ | C₁₀H₂₁F₃NO₄⁺ | 276.1417 | Data not available in searched literature |

Note: While the exact observed m/z from academic literature for this specific compound is not available, HRMS would be the standard technique for its confirmation.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone of both analytical and preparative chemistry, used to separate, identify, and quantify components in a mixture.

For the analytical assessment of this compound, reversed-phase HPLC (RP-HPLC) is a commonly used method. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The purity of a research batch can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

In a preparative context, HPLC is used to purify the synthesized compound from any unreacted starting materials, byproducts, or other impurities. The same principles of RP-HPLC apply, but larger columns and higher flow rates are used to handle larger quantities of material. Fractions are collected as they elute from the column, and those containing the pure compound are combined.

The following table outlines typical HPLC conditions that could be used for the analysis and purification of this compound in a research setting.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 mm x 150 mm, 5 µm | C18, 21.2 mm x 250 mm, 10 µm |

| Mobile Phase A | Water with 0.1% TFA | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA |

| Gradient | 5-95% B over 20 min | 20-80% B over 30 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 214 nm or ELSD | UV at 214 nm or ELSD |

| Expected Retention Time | Dependent on specific conditions | Dependent on specific conditions |

Note: These are exemplary conditions and would require optimization for the specific compound and instrumentation.

Theoretical and Computational Studies of Trifluoroethylated Peg Amine Systems

Molecular Modeling of Linker Conformations

For a molecule like 1,1,1-Trifluoroethyl-PEG4-amine, MD simulations can predict its three-dimensional structure and dynamic behavior in various solvent environments. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the temporal evolution of their positions and velocities. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

In aqueous solutions, PEG chains are known to adopt a range of conformations, from extended to more compact, globular structures. researchgate.net The presence of the terminal 1,1,1-trifluoroethyl group is expected to influence these conformational preferences. The high electronegativity of the fluorine atoms can lead to altered intramolecular and intermolecular interactions, such as changes in hydrogen bonding patterns with surrounding water molecules. Computational studies have shown that the polarity distribution along a PEG backbone can enhance its accessibility to protein surfaces. nih.gov The introduction of a trifluoroethyl group would likely modify this polarity profile, potentially impacting how the linker presents its reactive amine terminus for conjugation.

Furthermore, the flexibility of the linker is a key parameter that can be quantified through computational models. Studies on various linker types have demonstrated that linker flexibility can significantly affect the behavior of linked systems. aip.org For instance, a more rigid linker might hold a conjugated molecule at a more defined distance and orientation from a carrier, whereas a highly flexible linker could allow for a broader range of motion. Single-molecule force spectroscopy simulations can also be employed to understand the mechanical properties of such linkers, revealing how they respond to stretching forces. lmu.de

The table below summarizes key conformational parameters that can be derived from molecular modeling of this compound and related linkers.

| Parameter | Description | Computational Method | Significance |

| End-to-End Distance | The distance between the terminal atoms of the linker. | Molecular Dynamics | Indicates the overall extension or compactness of the linker. |

| Radius of Gyration (Rg) | The root-mean-square distance of the atoms from the center of mass. | Molecular Dynamics | Provides a measure of the linker's size and shape. |

| Dihedral Angle Distribution | The distribution of torsion angles along the PEG backbone. | Molecular Dynamics | Reveals the preferred local conformations (e.g., trans, gauche). |

| Solvation Shell Structure | The arrangement of solvent molecules around the linker. | Molecular Dynamics | Elucidates the linker's interaction with its environment. |

Computational Insights into Reactivity and Selectivity

The reactivity of the terminal amine group of this compound is paramount for its utility in bioconjugation. Quantum mechanics (QM) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules with high accuracy.

By applying QM methods, such as Density Functional Theory (DFT), it is possible to calculate various molecular properties that correlate with reactivity. For instance, the calculation of atomic charges can reveal the electrophilicity or nucleophilicity of different sites within the molecule. The trifluoroethyl group, being strongly electron-withdrawing, is expected to decrease the electron density on the adjacent atoms, which could modulate the nucleophilicity of the terminal amine group.

Furthermore, QM calculations can be used to model the reaction pathways of the amine group with various electrophilic partners. This allows for the determination of activation energies and reaction rate constants, providing a quantitative measure of reactivity. Such studies can help in predicting the efficiency of conjugation reactions and in understanding the selectivity of the linker for different functional groups on a target biomolecule.

Computational studies have also been employed to understand the reactivity of similar functional groups. For example, research on the synthesis and reactivity of trifluoromethylphosphoranides has utilized computational methods to elucidate their properties. researchgate.net While a different class of compounds, the approach of combining synthesis with computational analysis to understand the effects of trifluoromethyl groups is highly relevant.

The following table outlines key reactivity descriptors that can be obtained through computational studies of this compound.

| Descriptor | Description | Computational Method | Significance |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Quantum Mechanics (DFT) | The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. |

| Electrostatic Potential (ESP) Map | A visualization of the electrostatic potential on the electron density surface. | Quantum Mechanics (DFT) | Highlights regions of positive and negative potential, indicating sites for electrophilic or nucleophilic attack. |

| Calculated pKa | The predicted acid dissociation constant of the amine group. | Quantum Mechanics with solvation models | Determines the protonation state of the amine at a given pH, which is crucial for its reactivity. |

| Reaction Energy Profile | The energy of the system along a reaction coordinate. | Quantum Mechanics (DFT) | Used to identify transition states and calculate activation energies for conjugation reactions. |

Simulations of Bioconjugate Assembly and Stability

Once a bioconjugate is formed, its assembly and stability are of utmost importance for its biological function. Molecular dynamics simulations are again a key tool for studying these aspects at an atomistic level.

Simulations of a bioconjugate, such as a protein linked to a drug via this compound, can provide detailed insights into how the linker affects the structure, dynamics, and stability of the protein. nih.gov It is crucial to understand whether the presence of the linker and the conjugated molecule perturbs the native conformation of the protein, which could impact its biological activity. Studies have shown that the method of PEGylation can significantly influence the conformational stability of a protein. nih.gov

Moreover, MD simulations can be used to investigate the interactions between the bioconjugate and its biological target. For example, simulations can reveal how the linker positions the conjugated drug molecule relative to the binding site of a target receptor. The flexibility and length of the linker can play a critical role in this positioning, potentially influencing the binding affinity and efficacy of the drug. Research on PEGylated liposomes has shown that the length of the PEG linker can significantly affect tumor accumulation and therapeutic efficacy in vivo. dovepress.com

The stability of the linkage between the PEG derivative and the biomolecule is another critical aspect that can be assessed computationally. By modeling the chemical bond and its local environment, it is possible to predict its susceptibility to cleavage under different conditions. This is particularly important for the design of linkers that are intended to be stable in circulation but cleavable at the target site.

The table below presents key parameters that are investigated in simulations of bioconjugate assembly and stability.

| Parameter | Description | Computational Method | Significance |

| Protein Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the protein in the conjugate compared to its native structure. | Molecular Dynamics | Indicates the extent of conformational change in the protein upon conjugation. |

| Binding Free Energy | The free energy change upon binding of the bioconjugate to its target. | Molecular Dynamics with free energy calculation methods | Quantifies the affinity of the bioconjugate for its target. |

| Linker-Protein Interaction Energy | The energy of interaction between the linker and the protein surface. | Molecular Dynamics | Reveals how the linker associates with the protein and whether it shields specific regions. |

| Solvent Accessible Surface Area (SASA) | The surface area of the bioconjugate that is accessible to the solvent. | Molecular Dynamics | Changes in SASA can indicate conformational changes and the extent of shielding provided by the linker. |

Future Perspectives and Emerging Research Trajectories

Development of Novel Linker Architectures Incorporating Trifluoroethyl and PEG Moieties

The design of linkers for proteolysis-targeting chimeras (PROTACs) and other targeted therapies is moving beyond simple alkyl and PEG chains to more sophisticated, functional architectures. nih.gov The incorporation of the 1,1,1-trifluoroethyl group alongside a PEG4 spacer in a single amine-terminated linker represents a significant step in this direction. Future research is focused on leveraging this combination to create novel linker designs with enhanced properties.

Furthermore, research is exploring the integration of these trifluoroethyl-PEG motifs into more rigid or conformationally constrained linker backbones. While flexible linkers like PEG are common, the introduction of rigid elements, such as heterocyclic scaffolds, can pre-organize the molecule into a bioactive conformation, potentially increasing potency. nih.gov The strategic placement of 1,1,1-Trifluoroethyl-PEG4-amine within these more complex architectures could offer a powerful tool to fine-tune the properties of next-generation targeted therapies.

Expansion into New Targeted Degradation Modalities Beyond PROTACs

While PROTACs have been the primary application for linkers like this compound, the field of targeted protein degradation is rapidly expanding to include other modalities. jenkemusa.com These emerging strategies, such as Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Tethering Compounds (ATTECs), aim to degrade extracellular proteins and protein aggregates, respectively, opening up new therapeutic avenues.

The principles of linker design for PROTACs are largely transferable to these new modalities. The hydrophilic and flexible nature of the PEG4 chain in this compound is advantageous for bridging the target protein and the degradation machinery in these systems as well. jenkemusa.com The trifluoroethyl group may offer additional benefits, such as improved stability and cellular uptake, which are crucial for the efficacy of these novel degraders.

Future research will focus on the synthesis and evaluation of LYTACs and ATTECs that incorporate this compound and its derivatives. This will involve conjugating this linker to ligands that bind to cell-surface receptors for LYTACs or to autophagy-related proteins for ATTECs. The systematic exploration of different linker lengths and compositions will be essential to optimize the degradation efficiency in these new contexts.

Advancements in Site-Specific Functionalization Methodologies

The ability to attach a therapeutic payload or a targeting moiety to a specific site on a protein is crucial for developing homogeneous and well-defined bioconjugates. nih.gov The terminal amine group of this compound provides a handle for such site-specific functionalization through various bioconjugation techniques. nih.gov

Current research is focused on developing more efficient and chemoselective methods for protein modification. This includes the use of enzymes, such as transglutaminases, that can catalyze the formation of a covalent bond between the amine group of the linker and a specific glutamine residue on a protein. nih.gov Another promising approach is the use of "bioorthogonal" chemical reactions, which occur selectively and efficiently in a biological environment without interfering with native biochemical processes. nih.gov

Future advancements will likely involve the development of novel enzymatic and chemical ligation methods that are compatible with the unique properties of the 1,1,1-trifluoroethyl group. For instance, exploring orthogonal functionalization strategies where the amine can be selectively reacted in the presence of other nucleophilic groups will be a key area of investigation. chemrxiv.orgchemrxiv.org This will enable the precise installation of the trifluoroethyl-PEG4 motif onto therapeutic proteins and antibodies, leading to the generation of highly defined and potent bioconjugates.

Integration into Advanced Drug Delivery Systems

Beyond its use in chimeric degraders, this compound is poised to play a significant role in the development of advanced drug delivery systems. The PEG component is already widely used to improve the pharmacokinetic properties of drugs by increasing their circulation half-life and reducing immunogenicity. purepeg.comcreativepegworks.com The incorporation of a trifluoroethyl group can further enhance the performance of these delivery systems.

Fluorinated polymers have shown promise in drug delivery due to their ability to stabilize drug metabolism, increase lipophilicity, and improve bioavailability. nih.gov The hydrophobic nature of the trifluoroethyl group can facilitate the encapsulation of hydrophobic drugs within nanoparticle carriers, while the hydrophilic PEG chain ensures the stability and biocompatibility of the nanoparticles in the bloodstream. nih.gov

Emerging research is exploring the use of fluorinated PEGylated lipids and polymers to create novel nanoparticles, liposomes, and micelles for targeted drug delivery. nih.govbioglyco.com For example, a study on fluorinated PEG-PEI coated magnetic nanoparticles demonstrated enhanced cellular uptake and transfection efficiency for siRNA delivery. nih.gov The integration of this compound into such systems could lead to the development of more effective carriers for a wide range of therapeutic agents, including small molecules, peptides, and nucleic acids.

Exploration of New Applications in Chemical Biology Tool Development

The unique properties of this compound also make it an attractive building block for the development of novel chemical biology tools. These tools are essential for studying biological processes at the molecular level and for identifying new drug targets. nih.govbohrium.com

One area of active research is the development of activity-based probes (ABPs) for enzyme profiling. nih.gov ABPs are chemical probes that covalently label active enzymes in a complex biological sample. The linker component of an ABP is crucial for its performance, and the incorporation of a trifluoroethyl-PEG4 moiety could offer advantages in terms of solubility, cell permeability, and target engagement. mdpi.com

Q & A

Q. How can researchers synthesize and purify 1,1,1-Trifluoroethyl-PEG4-amine for reproducible experimental applications?

- Methodological Answer : Synthesis typically involves coupling the trifluoroethyl group to a tetraethylene glycol (PEG4) spacer, followed by amine functionalization. The hydrophilic PEG spacer enhances solubility in aqueous media, critical for biomolecular applications . Purification requires size-exclusion chromatography (SEC) or preparative HPLC to remove unreacted precursors. Characterization via H/F NMR and mass spectrometry ensures structural integrity. Reproducibility hinges on strict control of reaction stoichiometry, temperature, and anhydrous conditions .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is best determined using reverse-phase HPLC with UV/vis or evaporative light scattering detection (ELSD). Stability studies should employ accelerated degradation protocols (e.g., exposure to light, humidity, or elevated temperatures) followed by quantitative NMR to track decomposition products. For long-term storage, lyophilization and storage under inert gas (e.g., argon) at -20°C are advised to minimize hydrolysis of the PEG4 chain .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the reactivity of this compound in Click Chemistry applications?

- Methodological Answer : The trifluoroethyl group reacts with primary amines (e.g., lysine residues in proteins), while the PEG4 spacer improves solubility for homogeneous reaction conditions . Design kinetic studies using azide-functionalized model substrates (e.g., benzyl azide) in aqueous buffers at physiological pH. Monitor reaction progress via F NMR or fluorescence labeling. Include control experiments with PEG-free analogs to isolate the spacer’s effect on reaction efficiency .

Q. What strategies exist for integrating this compound into proteolysis-targeting chimeras (PROTACs) for targeted protein degradation studies?

- Methodological Answer : The compound serves as a linker between E3 ligase ligands and target protein binders. Optimize linker length by comparing PEG4 with shorter/longer PEG variants to balance proteasomal engagement and steric hindrance. Validate degradation efficiency via Western blotting and cellular viability assays. Use bioconjugation techniques (e.g., NHS ester coupling) to ensure site-specific attachment . Confirm ternary complex formation using techniques like surface plasmon resonance (SPR) .

Q. How should researchers address contradictions in reported reactivity data for this compound across different solvent systems?

- Methodological Answer : Systematically vary solvent polarity (e.g., DMSO vs. PBS) and pH to identify conditions influencing nucleophilic substitution at the trifluoroethyl group. Use F NMR to quantify reaction kinetics and intermediate formation. Cross-validate results with computational models (e.g., DFT calculations) to rationalize solvent effects on transition states. Document solvent-specific side reactions (e.g., PEG4 oxidation) that may skew interpretations .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response data in studies using this compound as a functional linker?

- Methodological Answer : Fit dose-response curves using nonlinear regression models (e.g., Hill equation) to determine EC values. Account for PEG4-induced variability by including batch-specific covariates in mixed-effects models. Validate assumptions of normality and homoscedasticity via Q-Q plots and Levene’s test. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How can researchers ensure methodological rigor when troubleshooting failed conjugation reactions involving this compound?

- Methodological Answer : Implement a failure mode and effects analysis (FMEA):

- Step 1 : Verify reactant integrity (e.g., amine availability via TNBS assay).

- Step 2 : Optimize reaction pH (e.g., use borate buffers for amine activation).

- Step 3 : Screen for competing reactions (e.g., PEG4 hydrolysis via MALDI-TOF).

- Step 4 : Use blocking agents (e.g., glycine) to confirm specificity for primary amines.